molecular formula C21H22N4O3S B11182489 6,8,8,9-tetramethyl-3-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}-8,9-dihydro-2H-pyrano[3,2-g]quinolin-2-one

6,8,8,9-tetramethyl-3-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}-8,9-dihydro-2H-pyrano[3,2-g]quinolin-2-one

Cat. No.: B11182489
M. Wt: 410.5 g/mol
InChI Key: GEYIINRANIKVAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,8,8,9-Tetramethyl-3-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}-8,9-dihydro-2H-pyrano[3,2-g]quinolin-2-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8,8,9-tetramethyl-3-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}-8,9-dihydro-2H-pyrano[3,2-g]quinolin-2-one involves multiple steps, including the formation of the pyranoquinoline core, the introduction of the triazole moiety, and the final acetylation. The specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

6,8,8,9-Tetramethyl-3-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}-8,9-dihydro-2H-pyrano[3,2-g]quinolin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The triazole and pyranoquinoline moieties can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

6,8,8,9-Tetramethyl-3-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}-8,9-dihydro-2H-pyrano[3,2-g]quinolin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,8,8,9-tetramethyl-3-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}-8,9-dihydro-2H-pyrano[3,2-g]quinolin-2-one involves its interaction with specific molecular targets. The triazole moiety may interact with enzymes or receptors, while the pyranoquinoline core can modulate biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,8,8,9-Tetramethyl-3-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}-8,9-dihydro-2H-pyrano[3,2-g]quinolin-2-one is unique due to its combination of a pyranoquinoline core with a triazole moiety and an acetyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C21H22N4O3S

Molecular Weight

410.5 g/mol

IUPAC Name

6,8,8,9-tetramethyl-3-[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]pyrano[3,2-g]quinolin-2-one

InChI

InChI=1S/C21H22N4O3S/c1-12-9-21(2,3)25(5)16-8-18-13(6-14(12)16)7-15(19(27)28-18)17(26)10-29-20-23-22-11-24(20)4/h6-9,11H,10H2,1-5H3

InChI Key

GEYIINRANIKVAT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(N(C2=C1C=C3C=C(C(=O)OC3=C2)C(=O)CSC4=NN=CN4C)C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.